molecular formula C21H31N5O3S2 B11307487 N-[(5-{[2-(2,6-dimethylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)methyl]-N-phenylmethanesulfonamide

N-[(5-{[2-(2,6-dimethylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)methyl]-N-phenylmethanesulfonamide

Cat. No.: B11307487
M. Wt: 465.6 g/mol
InChI Key: XOPFEYUQSXNTQV-UHFFFAOYSA-N
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Description

N-[(5-{[2-(2,6-dimethylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)methyl]-N-phenylmethanesulfonamide is a complex organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-{[2-(2,6-dimethylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)methyl]-N-phenylmethanesulfonamide typically involves multiple steps. One common route includes the reaction of 2-(2,6-dimethylpiperidin-1-yl)-2-oxoethyl chloride with 4-ethyl-4H-1,2,4-triazole-3-thiol in the presence of a base to form the intermediate compound. This intermediate is then reacted with N-phenylmethanesulfonamide under suitable conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction rates. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product in high purity .

Chemical Reactions Analysis

Types of Reactions

N-[(5-{[2-(2,6-dimethylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)methyl]-N-phenylmethanesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines .

Scientific Research Applications

N-[(5-{[2-(2,6-dimethylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)methyl]-N-phenylmethanesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(5-{[2-(2,6-dimethylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)methyl]-N-phenylmethanesulfonamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(5-{[2-(2,6-dimethylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)methyl]-N-phenylmethanesulfonamide is unique due to its specific structural features, such as the presence of the 2,6-dimethylpiperidin-1-yl group and the sulfonamide moiety. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C21H31N5O3S2

Molecular Weight

465.6 g/mol

IUPAC Name

N-[[5-[2-(2,6-dimethylpiperidin-1-yl)-2-oxoethyl]sulfanyl-4-ethyl-1,2,4-triazol-3-yl]methyl]-N-phenylmethanesulfonamide

InChI

InChI=1S/C21H31N5O3S2/c1-5-24-19(14-25(31(4,28)29)18-12-7-6-8-13-18)22-23-21(24)30-15-20(27)26-16(2)10-9-11-17(26)3/h6-8,12-13,16-17H,5,9-11,14-15H2,1-4H3

InChI Key

XOPFEYUQSXNTQV-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC(=O)N2C(CCCC2C)C)CN(C3=CC=CC=C3)S(=O)(=O)C

Origin of Product

United States

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